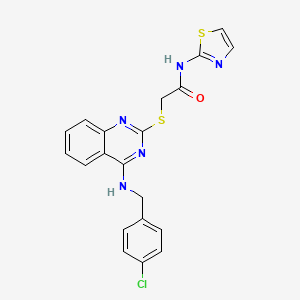

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a quinazoline core substituted with a 4-chlorobenzylamino group, a thioether linkage, and an acetamide moiety connected to a thiazol-2-yl ring. The 4-chlorobenzyl group may enhance lipophilicity and receptor binding, while the thiazole-acetamide component is commonly associated with antimicrobial and anti-inflammatory activities, as seen in structurally analogous compounds .

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS2/c21-14-7-5-13(6-8-14)11-23-18-15-3-1-2-4-16(15)24-20(26-18)29-12-17(27)25-19-22-9-10-28-19/h1-10H,11-12H2,(H,22,25,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFCDSPABHTQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)NC3=NC=CS3)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the thiazole ring and the chlorobenzyl group. Common synthetic routes include:

Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring.

Introduction of the Thiazole Ring: The thiazole ring is usually introduced through a condensation reaction involving thioamides and α-haloketones.

Attachment of the Chlorobenzyl Group: This step typically involves nucleophilic substitution reactions where the chlorobenzyl group is introduced to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with a thiazole moiety and a chlorobenzyl group, which contributes to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution and condensation reactions to achieve the desired structure .

Anticancer Activity

2.1 Mechanism of Action

Research indicates that derivatives of quinazoline compounds, including the target compound, exhibit significant inhibitory effects on key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . These kinases are critical in cell proliferation and angiogenesis, making them prime targets for cancer therapy.

2.2 In Vitro Studies

Several studies have demonstrated the anticancer efficacy of similar compounds. For instance, quinazolinone derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition . The compound's ability to induce apoptosis in cancer cells has also been highlighted, with flow cytometric analyses revealing significant increases in apoptotic cell populations following treatment .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 4.42 | EGFR/VEGFR Inhibition |

| Compound B | MCF-7 | 5.86 | Apoptosis Induction |

| Compound C | HepG-2 | 1.50 | Cell Cycle Arrest |

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activities. The thiazole moiety is known to enhance the antibacterial properties of compounds through synergistic effects with quinazoline structures . Studies show that these compounds can target both Gram-positive and Gram-negative bacteria, making them versatile candidates for developing new antibiotics.

Other Therapeutic Applications

4.1 Antiviral Activity

Recent research has identified the potential of quinazoline derivatives as antiviral agents. Their mechanism involves inhibiting viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

4.2 Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, quinazoline derivatives have been investigated for anti-inflammatory effects. The dual action of inhibiting inflammatory pathways while targeting cancer cells presents a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its quinazoline-thiazole hybrid architecture. Below is a comparative analysis with analogous thiazole-acetamide derivatives:

Key Observations:

- Molecular Weight and Complexity : The target compound’s quinazoline-thiazole scaffold results in a higher molecular weight (~470 g/mol) compared to simpler piperazine- or coumarin-based analogs (e.g., 378–427 g/mol) .

- Substituent Effects: The 4-chlorobenzyl group may improve target binding compared to non-halogenated aryl groups (e.g., p-tolyl in Compound 14 ). However, coumarin-linked derivatives (e.g., Compound 5 ) exhibit distinct bioactivity due to their planar, conjugated systems.

- Thioether vs. Oxygen Linkages : The thioether bond in the target compound could enhance metabolic stability compared to oxygen-linked analogs, though this may reduce solubility .

Biological Activity

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core, a thiazole ring, and a chlorobenzyl group. The synthesis typically involves multi-step processes:

- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives.

- Introduction of the Thiazole Ring : Condensation reactions with thioamides.

- Attachment of the Chlorobenzyl Group : Nucleophilic substitution reactions.

The compound's IUPAC name is 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide, with the molecular formula and a molecular weight of 415.0 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells, such as enzymes and receptors involved in cancer pathways. It potentially inhibits growth factor receptor tyrosine kinases, particularly the EGFR receptor, which is crucial in cancer cell proliferation .

Biological Activity and Antitumor Effects

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance:

- In vitro Studies : The compound demonstrated potent growth inhibition against various cancer cell lines, with reported GI50 values comparable to established chemotherapeutics like 5-fluorouracil and gefitinib .

| Compound | GI50 (µM) | Comparison |

|---|---|---|

| 2-((4-chlorobenzyl)amino)quinazolin | 17.90 | Comparable to 5-FU (18.60), gefitinib (3.24), erlotinib (7.29) |

| N-(3,4,5-trimethoxybenzyl)-... | 6.33 | More potent than standard treatments |

Case Studies

- Antitumor Activity : A study evaluated a series of quinazoline derivatives for their antitumor efficacy, revealing that certain derivatives exhibited robust activity against multiple cancer types, indicating the potential for further development as anticancer agents .

- Mechanistic Insights : Molecular docking studies have illustrated how these compounds bind to target enzymes like EGFR and VEGFR-2, inhibiting their activity and triggering apoptotic pathways in cancer cells .

Additional Biological Activities

Beyond antitumor effects, derivatives of this compound have shown promise in other areas:

Q & A

Q. What are the critical steps in synthesizing 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the quinazolin-2-yl core via cyclization of anthranilic acid derivatives with thiourea or cyanamide under acidic conditions .

- Step 2 : Introduction of the 4-chlorobenzylamino group through nucleophilic substitution using 4-chlorobenzyl halides in the presence of a base (e.g., K₂CO₃ or NaH) .

- Step 3 : Thioether linkage formation by reacting the quinazoline intermediate with a thiol-containing acetamide precursor, often under reflux in polar aprotic solvents like DMF .

- Step 4 : Final purification via recrystallization or column chromatography, with characterization by NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : To verify the quinazoline, thiazole, and acetamide moieties by analyzing proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon shifts (e.g., carbonyl at δ ~170 ppm) .

- IR Spectroscopy : Confirms functional groups like N-H stretches (~3300 cm⁻¹ for amides) and C=O stretches (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-chlorobenzylamino group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .

- Catalysts : Add catalytic KI to facilitate halogen exchange in substitution reactions .

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and side-product formation .

- Base Choice : Potassium carbonate (K₂CO₃) provides better yields than stronger bases (e.g., NaH) due to milder conditions .

Q. What computational strategies are suitable for predicting the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR) due to the quinazoline moiety’s affinity for ATP-binding pockets .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on benzyl) with activity data from analogs to predict potency .

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize targets .

Q. How does the thioether linkage influence the compound’s stability and reactivity?

- Methodological Answer :

- Oxidative Stability : The thioether (-S-) group is less prone to oxidation than sulfides (-S-S-), but stability can be enhanced by steric shielding from the 4-chlorobenzyl group .

- Nucleophilic Reactivity : The sulfur atom can participate in Michael additions or serve as a leaving group in alkylation reactions, enabling derivatization .

- pH Sensitivity : Protonation of the thiazole nitrogen (pKa ~2.5) may affect solubility in biological assays .

Contradictions in Evidence and Resolution

Q. Discrepancies in reported synthetic yields for similar compounds: How should researchers address variability?

- Analysis :

- reports 68–91% yields for acetamide derivatives using K₂CO₃, while notes lower yields (50–70%) with NaH due to side reactions .

- Resolution : Optimize base strength and reaction time via DoE (Design of Experiments) to identify robust conditions .

Biological and Mechanistic Questions

Q. What hypotheses exist regarding the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Kinase Inhibition : The quinazoline scaffold mimics purine bases, potentially blocking EGFR or PI3K signaling .

- DNA Intercalation : The planar quinazoline-thiazole system may intercalate DNA, inducing apoptosis (supported by comet assay data in analogs) .

- Validate via :

- Western Blotting : Measure phospho-EGFR levels in treated cell lines .

- Flow Cytometry : Assess cell-cycle arrest (G1/S phase) .

Structure-Activity Relationship (SAR) Questions

Q. How do substitutions on the benzyl and thiazole groups affect bioactivity?

- Methodological Answer :

- 4-Chlorobenzyl : Enhances lipophilicity and target binding (logP ~3.5) compared to unsubstituted analogs (logP ~2.1) .

- Thiazole-2-yl Acetamide : The NH group facilitates hydrogen bonding with catalytic lysine residues in kinases (docking score ≤-9.0 kcal/mol) .

- SAR Testing : Synthesize analogs with -OCH₃ or -CF₃ substituents and compare IC₅₀ values in cytotoxicity assays .

Analytical and Technical Challenges

Q. What strategies mitigate purification challenges due to the compound’s low solubility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.